molecular formula C7H2Cl2F3NO B1416450 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride CAS No. 1099597-75-7

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Cat. No. B1416450
CAS RN: 1099597-75-7
M. Wt: 243.99 g/mol
InChI Key: CEQQAPUZEUIPCH-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a chemical compound with the empirical formula C7H2Cl2F3NO . It has a molecular weight of 244.00 .

Scientific Research Applications

Agrochemical Industry

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride: is a key intermediate in the synthesis of agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are extensively used in crop protection . For instance, fluazifop-butyl , a TFMP derivative, was the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed . These compounds are valued for their unique physicochemical properties that contribute to their effectiveness in pest control.

Pharmaceutical Applications

Several TFMP derivatives are utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the TFMP moiety have been approved, and many more are undergoing clinical trials . The unique combination of the fluorine atom’s properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds.

Veterinary Medicine

In veterinary medicine, two products containing TFMP derivatives have been granted market approval . These compounds are used for various treatments in animals, leveraging the same properties that make them valuable in human medicine.

Synthesis of Pesticides

More than 50% of the pesticides launched in the last two decades are fluorinated, with a significant number containing a trifluoromethyl group . This highlights the importance of TFMP derivatives like 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride in the development of new and effective pesticides.

Chemical Research

The compound is employed as a model substrate in chemical research to investigate regioexhaustive functionalization . This research is crucial for understanding how different functional groups affect the properties and reactivity of a molecule, which can lead to the development of novel compounds with specific characteristics.

Intermediate for Synthesis

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride serves as an intermediate in the synthesis of various crop-protection products . Its demand is high due to its role in producing compounds that are essential for protecting crops from pests and diseases.

Safety and Hazards

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, and Skin Corr. 1B . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause genetic defects .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQQAPUZEUIPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653378
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

CAS RN

1099597-75-7
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-5-(trifluoromethyl)nicotinic acid (1.147 g, 4.83 mmol) in DCM (20 mL) was added oxalyl chloride (630 L, 7.35 mmol) dropwise with stirring. A single drop of DMF was added and the reaction mixture was stirred 40° C. for 1 hour. Concentration of the reaction mixture in vacuo resulted in the title compound as a brown oil.
Quantity
1.147 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
630 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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